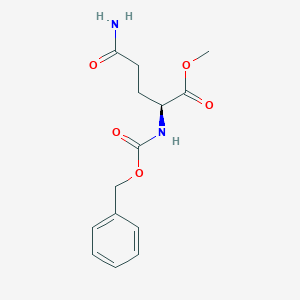

Z-Gln-ome

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLQIOYVRJQLOG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide on the Function of the Z Group in Z-Gln-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

In the intricate field of peptide synthesis, the precise assembly of amino acids in a defined sequence is paramount. To achieve this, chemists employ a strategy of temporarily masking reactive functional groups to prevent unwanted side reactions. These transient modifications, known as protecting groups, are the cornerstone of modern peptide chemistry. The ideal protecting group is one that can be introduced efficiently, remains stable throughout the peptide coupling steps, and can be removed under mild conditions that do not compromise the integrity of the newly formed peptide chain.[1]

This guide focuses on Z-Gln-OMe, a derivative of the amino acid glutamine, to elucidate the function of its constituent parts. Specifically, we will delve into the critical role of the Z group (benzyloxycarbonyl) , a well-established amino-protecting group, and also discuss the functions of the glutamine (Gln) residue and the methyl ester (OMe) moiety.[2] Understanding the interplay of these components is essential for researchers engaged in the synthesis of peptides for therapeutic and research applications.

The Z Group (Benzyloxycarbonyl): A Stalwart of Amine Protection

The benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, is one of the most important and historically significant protecting groups for the α-amino group of amino acids in peptide synthesis.[3] Its enduring utility stems from a combination of straightforward introduction, stability under various reaction conditions, and multiple methods for its removal.[4]

Core Function: Preventing Uncontrolled Polymerization

The primary function of the Z group in Z-Gln-OMe is to prevent the nucleophilic α-amino group of the glutamine residue from participating in unwanted reactions.[5] During peptide bond formation, an activated carboxylic acid of one amino acid is reacted with the free amino group of another. Without protection, the amino group of the activated amino acid could react with another molecule of the same activated amino acid, leading to uncontrolled oligomerization.[5] By "capping" the amino group, the Z group ensures that the glutamine residue can only act as a carboxylic acid component in the coupling reaction.

Chemical Structure and Stability

The Z group is a carbamate, formed by the reaction of the amino group with benzyl chloroformate. This structure confers significant stability to the protected amino acid. Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[4] The Z group is stable under a wide range of conditions, including those used for peptide coupling and the removal of other protecting groups, making it a versatile tool in a chemist's arsenal.

The Glutamine (Gln) Residue and the Methyl Ester (OMe)

While the Z group protects the N-terminus, the other components of Z-Gln-OMe also serve specific purposes.

-

Glutamine (Gln): As one of the 20 proteinogenic amino acids, glutamine is a common building block in peptides and proteins. Z-Gln-OMe serves as a readily available, protected form of glutamine for incorporation into a peptide sequence.[6]

-

Methyl Ester (OMe): The C-terminal carboxylic acid of the glutamine is protected as a methyl ester. Similar to the Z group on the amino end, this prevents the carboxylic acid from participating in undesired reactions.[7] For instance, it prevents the glutamine from reacting with itself or another amino acid at its C-terminus. The methyl ester can be removed by saponification (hydrolysis with a base) to reveal the free carboxylic acid, allowing for further elongation of the peptide chain from the C-terminus.[7]

Experimental Protocols: The Lifecycle of the Z Group

The utility of a protecting group is defined by the ease of its introduction and removal. The Z group excels in both aspects.

Protocol 1: Introduction of the Z Group (Z-protection)

This protocol describes the general procedure for the protection of an amino acid's α-amino group with the benzyloxycarbonyl group.

Materials:

-

Amino acid (e.g., L-Glutamine)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate or sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, either neat or dissolved in a suitable organic solvent like dioxane or THF, while vigorously stirring. Maintain the pH in the alkaline range.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute HCl to precipitate the Z-protected amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Removal of the Z Group (Deprotection)

The Z group can be cleaved under several conditions, offering flexibility in synthetic strategies. The most common method is catalytic hydrogenolysis.

Method A: Catalytic Hydrogenolysis

This is the most widely used and mildest method for Z group removal.[8]

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol in a flask.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Diagram: Catalytic Hydrogenolysis of Z-Gln-OMe

Caption: Deprotection of Z-Gln-OMe via catalytic hydrogenolysis.

Method B: Acidic Cleavage

The Z group can also be removed under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH).[8][9] This method is harsher and less common but can be useful when catalytic hydrogenolysis is not feasible, for example, in the presence of sulfur-containing amino acids.[8]

Comparative Analysis of Amine Protecting Groups

The choice of a protecting group is a critical decision in peptide synthesis strategy. The following table compares the Z group with other commonly used amine protecting groups.

| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantages |

| Benzyloxycarbonyl | Z, Cbz | Stable to mild acid and base | H₂/Pd, HBr/AcOH, Na/liquid NH₃[4][8] | Crystalline derivatives, resistance to racemization[4] |

| tert-Butoxycarbonyl | Boc | Stable to base and hydrogenolysis | Strong acid (e.g., TFA)[4][10] | Widely used in solid-phase synthesis[11] |

| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Stable to acid and hydrogenolysis | Mild base (e.g., piperidine)[4] | Orthogonal to Boc and Z, mild deprotection[4] |

Conclusion

The Z group in Z-Gln-OMe serves the indispensable function of reversibly protecting the α-amino group of glutamine. This protection is fundamental to the controlled, stepwise synthesis of peptides, preventing the formation of undesired byproducts. The stability of the Z group, coupled with the multiple methods available for its removal, has solidified its place as a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles and protocols outlined in this guide is essential for the successful design and execution of complex peptide syntheses.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Reddy, K. S., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

-

Synfacts. (2021). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Thieme. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

-

Chem-Impex. (n.d.). Z-L-glutamine methyl ester. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]

- 3. bachem.com [bachem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Gln-OMe: A Strategic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realm of peptide chemistry and drug discovery, the choice of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of amino acid derivatives, N-α-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) emerges as a versatile and strategically valuable intermediate. This guide provides a comprehensive technical overview of Z-Gln-OMe, from its synthesis and fundamental properties to its nuanced applications in the construction of complex molecular architectures. We will delve into the causality behind experimental choices, offering field-proven insights for its effective utilization.

The Molecular Blueprint: Understanding Z-Gln-OMe

Z-Gln-OMe is a derivative of the naturally occurring amino acid L-glutamine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminal carboxylic acid is masked as a methyl ester (OMe). This dual protection strategy imparts specific stability and reactivity characteristics that are highly advantageous in multi-step syntheses.[1]

| Property | Description |

| Chemical Name | N-α-Benzyloxycarbonyl-L-glutamine methyl ester |

| Synonyms | Z-L-Gln-OMe, Cbz-Gln-OMe |

| CAS Number | 2650-67-1 |

| Molecular Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.31 g/mol |

| Appearance | White solid |

| Melting Point | 138-139 °C |

Table 1: Physicochemical Properties of Z-Gln-OMe.[2]

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry.[3][4] Its robustness under a variety of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc, makes it a reliable choice for N-terminal protection.[5][6] The methyl ester provides a stable yet readily cleavable protection for the carboxylic acid, allowing for the selective formation of peptide bonds at the N-terminus.[7]

Synthesis of the Building Block: A Step-by-Step Protocol

The preparation of Z-Gln-OMe is typically a two-step process starting from L-glutamine. The first step involves the protection of the amino group with the benzyloxycarbonyl group, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-glutamine (Z-Gln-OH)

The introduction of the Z-group is a well-established procedure.

Experimental Protocol:

-

Dissolve L-glutamine in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH in the alkaline range.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Z-Gln-OH.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

This reaction follows the Schotten-Baumann conditions, where the base neutralizes the HCl generated during the reaction.[3]

Step 2: Esterification to Z-Gln-OMe

The esterification of Z-Gln-OH can be achieved using several methods. A common and effective method involves the use of methanol in the presence of a catalyst.

Experimental Protocol:

-

Suspend Z-Gln-OH in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reagents like thionyl chloride or trimethylchlorosilane can be used.[8]

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to yield pure Z-Gln-OMe.

Z-Gln-OMe in Action: Peptide Synthesis

Z-Gln-OMe is primarily utilized in solution-phase peptide synthesis (SPPS). Its pre-protected C-terminus allows for its use as the C-terminal amino acid derivative in a coupling reaction, where it is reacted with an N-protected amino acid.

The Cornerstone of Peptide Bond Formation: Coupling Reactions

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming N-protected amino acid, which then reacts with the free amino group of Z-Gln-OMe after its own Z-group has been removed. However, in the context of using Z-Gln-OMe as a building block, it is the N-terminus of another amino acid that is coupled to the C-terminus of Z-Gln-OMe after the methyl ester has been saponified.

A more common scenario involves the deprotection of the N-terminal Z-group of a dipeptide containing Z-Gln-OMe at the C-terminus, followed by coupling with another N-protected amino acid.

A widely employed method for peptide bond formation involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction efficiency.[9][10][11]

Mechanism of Carbodiimide-Mediated Coupling with HOBt:

-

The carboxylic acid of the N-protected amino acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.

-

This intermediate can then react with the amino group of the other amino acid (or peptide) to form the desired peptide bond.

-

However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea, a common side product.

-

The addition of HOBt provides an alternative reaction pathway. The O-acylisourea reacts with HOBt to form an active ester.

-

This HOBt active ester is more stable than the O-acylisourea and less prone to racemization. It then reacts with the amino component to form the peptide bond with high efficiency.[12][13]

A Practical Example: Dipeptide Synthesis

Let's consider the synthesis of Z-Ala-Gln-OMe. Here, Z-Ala-OH is coupled with H-Gln-OMe (obtained by the deprotection of Z-Gln-OMe).

Experimental Protocol:

-

Deprotection of Z-Gln-OMe: The Z-group of Z-Gln-OMe can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield H-Gln-OMe.

-

Coupling Reaction:

-

Dissolve Z-Ala-OH and HOBt in an appropriate solvent (e.g., DMF or DCM).

-

Add the solution of H-Gln-OMe.

-

Cool the mixture in an ice bath and add DCC or EDC.

-

Allow the reaction to proceed overnight, gradually warming to room temperature.

-

Filter off the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Work up the reaction mixture by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

Purify the resulting dipeptide, Z-Ala-Gln-OMe, by column chromatography or recrystallization.

-

Navigating Potential Pitfalls: Side Reactions

The use of glutamine derivatives in peptide synthesis is not without its challenges. The primary side reaction of concern is the intramolecular cyclization of the glutamine side chain to form a pyroglutamyl (pGlu) residue.[14][15]

The Pyroglutamate Problem

The formation of pyroglutamate is particularly problematic when the N-terminus of a glutamine-containing peptide is deprotected. The free N-terminal amine can nucleophilically attack the side-chain amide carbonyl, leading to the formation of a five-membered lactam ring and the elimination of ammonia.[16][17] This can occur under both acidic and basic conditions, as well as upon heating.[15]

The consequences of pyroglutamate formation are significant:

-

Chain Termination: The formation of the pGlu residue caps the N-terminus, preventing further peptide elongation.[18]

-

Altered Biological Activity: The structural change at the N-terminus can dramatically alter or abolish the biological activity of the peptide.[16]

Mitigation Strategies:

-

pH Control: Avoid prolonged exposure to strongly acidic or basic conditions during deprotection and coupling steps.[16][19]

-

Efficient Coupling: Use highly efficient coupling reagents to ensure that the coupling of the next amino acid is rapid, minimizing the time the N-terminal glutamine is exposed.[19]

-

Side-Chain Protection: For demanding syntheses, protection of the glutamine side-chain amide with groups like trityl (Trt) or xanthyl (Xan) can prevent this side reaction, although this adds extra steps for protection and deprotection.[18]

The Final Step: Deprotection Strategies

The ultimate success of a synthetic route involving Z-Gln-OMe hinges on the selective and high-yielding removal of the protecting groups.

-

Z (Benzyloxycarbonyl) Group Removal: The most common method for the cleavage of the Z-group is catalytic hydrogenation (H₂ gas with a palladium catalyst, typically on carbon).[5] This method is mild and does not affect most other functional groups. Alternative methods include treatment with strong acids like HBr in acetic acid or sodium in liquid ammonia, though these conditions are harsher.[3][5]

-

OMe (Methyl Ester) Group Removal: The methyl ester is typically cleaved by saponification, which involves treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.[7][20] It is important to carefully control the reaction conditions to avoid side reactions, such as racemization.

The orthogonality of these protecting groups is a key advantage. The Z-group is stable to the basic conditions used for methyl ester saponification, and the methyl ester is stable to the neutral conditions of catalytic hydrogenation. This allows for the selective deprotection of either end of the peptide chain, providing significant flexibility in the design of synthetic strategies.

Conclusion: The Strategic Advantage of Z-Gln-OMe

Z-Gln-OMe is more than just a protected amino acid; it is a strategic tool for the synthetic chemist. Its well-defined reactivity, conferred by the orthogonal Z and OMe protecting groups, allows for the controlled and sequential construction of peptides and other complex molecules. While the potential for pyroglutamate formation requires careful consideration and mitigation, a thorough understanding of the underlying chemistry enables the effective use of this valuable building block. By leveraging the principles and protocols outlined in this guide, researchers can confidently incorporate Z-Gln-OMe into their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

- BenchChem. (2025). Side reactions associated with glutamic acid in peptide synthesis.

- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Moroder, L., & Wünsch, E. (Eds.). (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.

- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- Schilling, S., Lauber, T., Schaupp, M., Manhart, S., Scheel, E., Böhm, G., & Demuth, H. U. (2005). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Journal of Neurochemistry, 95(4), 1048–1057.

- BenchChem. (2025). Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Skipper, J. C., Hendrickson, R. C., Gulden, P. H., Brichard, V., Van Pel, A., Chen, Y. T., ... & Engelhard, V. H. (1999). Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity. The Journal of Immunology, 163(10), 5429-5434.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. European Journal of Organic Chemistry, 2009(21), 3519-3525.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- LibreTexts. (2024). 26.7: Peptide Synthesis.

- Albericio, F., & Carpino, L. A. (1997). 1 Protection Reactions.

- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

- EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases.

- Breipohl, G., Knolle, J., & Stüber, W. (1989). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.

- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups.

- ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side....

- Organic Syntheses. (n.d.). Z-Gln·Tyr-OMe.

- Takeda Chemical Industries, Ltd. (1991). US5032675A - Process for the production of glutamine derivatives.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 215-234.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups.

- National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....

- Royal Society of Chemistry. (n.d.). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups.

- AAPPTec. (n.d.). Coupling Reagents.

- CymitQuimica. (n.d.). CAS 2650-67-1: Z-Gln-OMe.

- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.

- ChemicalBook. (n.d.). Z-GLN-OME CAS#: 2650-67-1.

- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.

- Zhejiang NHU Co., Ltd. (2021). CN112480208B - Industrial preparation method of glycyl-L-glutamine.

- Sigma-Aldrich. (n.d.). Z-Gln-OH 99 2650-64-8.

- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.

- Shanghai Medpep Co Ltd. (2007). CN1302008C - Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

- LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.

Sources

- 1. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]

- 2. Z-GLN-OME CAS#: 2650-67-1 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 11. peptide.com [peptide.com]

- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 16. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

A Preliminary Investigation of Z-Gln-OMe Stability and Reactivity: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the preliminary investigation of the stability and reactivity of N-α-benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe), a critical N-terminally and C-terminally protected amino acid derivative used in peptide synthesis and drug development.[1][2] The inherent instability of the glutamine side chain presents a significant challenge, primarily through intramolecular cyclization to form a pyroglutamate (pGlu) derivative.[3][4][5] Understanding the kinetics and pathways of this and other degradation reactions is paramount for ensuring the quality, efficacy, and safety of peptide-based therapeutics. This document details the principal degradation mechanisms, provides validated analytical protocols for monitoring stability, outlines a robust experimental design for preliminary investigation, and offers insights into data interpretation. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can design and execute self-validating and reliable stability studies.

Introduction to Z-Gln-OMe and its Significance

Protected amino acids are fundamental building blocks in the synthesis of peptides and complex organic molecules.[1][2] The strategic use of protecting groups, such as the benzyloxycarbonyl (Z) group for the N-terminus and the methyl ester (OMe) for the C-terminus, allows for controlled, sequential peptide bond formation. Z-Gln-OMe is particularly valuable for introducing a glutamine residue into a peptide sequence. However, the utility of any synthetic building block is intrinsically linked to its stability. For glutamine derivatives, this is a non-trivial concern.

Profile of Z-Gln-OMe: Structure and Properties

Z-Gln-OMe is a white solid derivative of L-glutamine.[2][6] The Z-group provides robust protection against premature N-terminal reactions and imparts hydrophobicity, while the methyl ester protects the C-terminal carboxyl group.

Table 1: Physicochemical Properties of Z-Gln-OMe

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | Z-L-Gln-OMe, N-Carbobenzyloxy-L-glutamine methyl ester | [1][2][6][7] |

| CAS Number | 2650-67-1 | [1][2][6][7] |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [1][2][7] |

| Molecular Weight | 294.31 g/mol | [2][7] |

| Appearance | White solid | [2][6] |

| Storage Temp. | 0-8°C, Sealed in dry conditions |[2][6] |

Key Stability and Reactivity Concerns

The primary stability concern for N-terminal glutamine residues, even when otherwise protected, is the propensity for intramolecular cyclization. This non-enzymatic reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide, resulting in the formation of a five-membered lactam ring, known as pyroglutamate (pGlu), and the elimination of ammonia.[4][5] This conversion is often pH-dependent and can occur during synthesis, purification, storage, and even in vivo.[4][8] The formation of pGlu is a critical quality attribute to monitor in therapeutic proteins as it can impact stability and efficacy.[3][9] Secondary degradation pathways include the hydrolysis of the C-terminal methyl ester and, under more forcing conditions, the side-chain amide.

Principal Degradation Pathways of Z-Gln-OMe

A thorough understanding of the degradation mechanisms is essential for designing stability-indicating analytical methods and developing mitigation strategies.

Intramolecular Cyclization to Z-pGlu-OMe

This is the most significant and well-documented degradation pathway for N-terminal glutamine derivatives.[4][5][10][11] The reaction proceeds via an intramolecular nucleophilic attack, converting the glutamine residue into a pyroglutamyl residue with the release of an ammonia molecule.[5] The rate of this spontaneous conversion is influenced by factors such as pH and temperature.[4][12] Studies on similar peptides have shown that this cyclization can occur in both acidic and neutral conditions.[4]

Hydrolytic Pathways

Two primary hydrolytic reactions can occur:

-

Ester Hydrolysis: The C-terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid (Z-Gln-OH), particularly under basic or acidic conditions. This reaction introduces a negative charge at physiological pH, altering the molecule's properties.

-

Amide Hydrolysis: The side-chain amide can undergo hydrolysis to form Z-Glu-OMe, releasing ammonia. This is generally a slower process than cyclization under typical pharmaceutical storage conditions but can be accelerated at pH extremes and high temperatures.[13]

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for Z-Gln-OMe.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) is the principal technique for separating and quantifying Z-Gln-OMe from its potential degradants.[14][15]

The Central Role of Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is ideally suited for this application. The parent compound, Z-Gln-OMe, is relatively hydrophobic due to the Z-group and methyl ester. Its degradation products (Z-pGlu-OMe, Z-Gln-OH) have different polarities, enabling effective separation on a C18 column.

-

Causality Behind Method Choices:

-

Column: A C18 stationary phase is selected for its versatility in retaining compounds with a range of polarities. The hydrophobic Z-group interacts strongly with the C18 chains, providing good retention.

-

Mobile Phase: A gradient of a weak acid (e.g., trifluoroacetic acid or formic acid) in water and an organic solvent (e.g., acetonitrile) is used. The acid suppresses the ionization of any free carboxyl groups (like in Z-Gln-OH), leading to sharper peaks and consistent retention. The gradient elution ensures that both the early-eluting polar degradants and the later-eluting parent compound are resolved efficiently within a reasonable run time.

-

Detection: The benzyloxycarbonyl (Z) group contains an aromatic ring, which provides a strong UV chromophore. Detection at ~210-220 nm or ~254 nm allows for sensitive quantification of the parent compound and any degradants that retain the Z-group.[16]

-

Protocol 1: A Validated RP-HPLC Method

This protocol describes a self-validating system for the routine analysis of Z-Gln-OMe stability samples.

Objective: To separate and quantify Z-Gln-OMe, Z-pGlu-OMe, and Z-Gln-OH.

Materials:

-

HPLC system with UV detector

-

ZORBAX Eclipse Plus C18 column (or equivalent), 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Reference standards for Z-Gln-OMe and potential degradants

Procedure:

-

System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Rationale: The SST ensures the chromatographic system is performing adequately before analyzing experimental samples.

-

Inject a standard mixture containing Z-Gln-OMe and Z-Gln-OH (a key degradant) five times.

-

Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of Z-Gln-OMe should be ≤ 2.0%. The resolution between Z-Gln-OMe and Z-Gln-OH should be ≥ 2.0.

-

-

Standard Preparation: Prepare a stock solution of Z-Gln-OMe reference standard (e.g., 1.0 mg/mL) in the diluent. Create a calibration curve by preparing at least five concentrations spanning the expected range of the samples.

-

Sample Preparation: Dilute the stability samples with the diluent to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 214 nm

-

Gradient Program:

-

Table 2: Example HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 20.0 | 30 | 70 |

| 22.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

-

Data Analysis: Integrate the peak areas. Quantify the concentration of Z-Gln-OMe in the samples using the linear regression equation from the calibration curve. Calculate the percentage of degradants as a function of the initial total peak area.

Orthogonal Methods: MS and NMR

-

Mass Spectrometry (MS): LC-MS is invaluable for confirming the identity of degradation products. By determining the exact mass of the eluting peaks, one can unequivocally identify Z-pGlu-OMe (mass loss corresponding to NH₃) and Z-Gln-OH (mass increase corresponding to ester hydrolysis).[3][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradants, providing definitive proof of their identity, particularly in distinguishing isomers if they were to form.[9][17]

Experimental Design for a Preliminary Investigation

A well-designed experiment will efficiently probe the key factors influencing the stability of Z-Gln-OMe. The following workflow provides a robust starting point.

Caption: General workflow for investigating Z-Gln-OMe stability.

Rationale for Experimental Design

The goal of a preliminary investigation is to identify the critical parameters affecting stability. Therefore, the experiment should focus on variables known to influence cyclization and hydrolysis, primarily pH and temperature.[8][12][14] A matrix design allows for the efficient evaluation of these factors.

Protocol 2: pH-Dependent Stability Study in Aqueous Buffers

Objective: To determine the degradation rate of Z-Gln-OMe as a function of pH at a constant temperature.

Materials:

-

Z-Gln-OMe

-

Buffer salts (e.g., citrate, phosphate, borate)

-

pH meter

-

Incubator or water bath set to 40°C

-

Volumetric flasks and pipettes

-

HPLC vials

Procedure:

-

Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values, such as pH 4.0 (citrate), pH 7.4 (phosphate), and pH 9.0 (borate).

-

Rationale: This range covers acidic, neutral, and basic conditions relevant to both chemical synthesis and physiological environments. The choice of buffer species is important, as some can catalyze degradation.[14]

-

-

Stock Solution Preparation: Prepare a concentrated stock solution of Z-Gln-OMe in a suitable organic solvent (e.g., acetonitrile) to ensure solubility before dilution into the aqueous buffers.

-

Initiation of Stability Study:

-

For each pH condition, add a small, precise volume of the Z-Gln-OMe stock solution to a larger volume of the pre-warmed (40°C) buffer to achieve a final concentration of ~0.5 mg/mL. The final percentage of organic solvent should be low (<5%) to minimize its effect on the reaction.

-

Mix thoroughly. This is your t=0 (time zero) point.

-

-

Time-Point Sampling:

-

Immediately withdraw an aliquot from each pH solution, quench the reaction by diluting it in the HPLC diluent (which has a different pH and composition), and place it in an HPLC vial. Store at 2-8°C until analysis. This is the t=0 sample.

-

Place the remaining solutions in the 40°C incubator.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Quench and store each sample as described above.

-

Rationale: Using an elevated temperature (40°C) accelerates degradation, allowing for the observation of significant changes within a practical timeframe. Quenching the reaction is critical for ensuring the measured degradation reflects the state at the sampling time.

-

-

Analysis: Analyze all samples from all time points in a single HPLC sequence using the method described in Protocol 1 .

-

Rationale: Analyzing all samples together minimizes variability from the analytical system, improving the precision of the kinetic data.

-

Data Interpretation and Reporting

Kinetic Analysis

The degradation of Z-Gln-OMe can often be described by pseudo-first-order kinetics.[12][18] The rate constant (k) at each pH can be determined by plotting the natural logarithm of the remaining Z-Gln-OMe concentration versus time. The slope of this line is equal to -k.

Summarizing Data

Quantitative results should be presented clearly in tables for easy comparison.

Table 3: Hypothetical Stability Data for Z-Gln-OMe at 40°C

| Time (hours) | % Z-Gln-OMe Remaining (pH 4.0) | % Z-Gln-OMe Remaining (pH 7.4) | % Z-Gln-OMe Remaining (pH 9.0) |

|---|---|---|---|

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | 98.5 | 95.2 | 91.3 |

| 4 | 97.1 | 90.8 | 83.1 |

| 8 | 94.2 | 82.5 | 69.0 |

| 24 | 83.1 | 55.4 | 35.2 |

| 48 | 69.5 | 30.7 | 12.4 |

Implications for Formulation and Storage

The results from these preliminary studies provide critical guidance. For instance, if Z-Gln-OMe is found to be most stable at acidic pH, this would inform the conditions for its storage as a raw material and the pH selection for buffers used in subsequent synthetic steps. Rapid degradation at neutral or basic pH would highlight the need for rapid processing times or the use of chilled conditions to minimize the formation of the pGlu impurity.

Conclusion and Future Directions

The stability of Z-Gln-OMe is a critical parameter that must be understood and controlled in the context of drug development. The primary degradation pathway, intramolecular cyclization to a pyroglutamate derivative, is a well-known liability for N-terminal glutamine compounds.[3][4][10] This guide provides a foundational strategy for a preliminary investigation, combining robust analytical methods with a scientifically sound experimental design. The insights gained from these studies are essential for process optimization, formulation development, and ensuring the quality of final peptide products. Future work should involve forced degradation studies to identify all potential degradants and the development of more comprehensive stability models that include the effects of buffer species, ionic strength, and excipients.

References

-

ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. Retrieved from [Link]

-

Bersin, L. M., Patel, S. M., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics. Retrieved from [Link]

-

PubMed. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. National Center for Biotechnology Information. Retrieved from [Link]

-

Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Beck, A., Bussat, M. C., et al. (2001). Stability and CTL activity of N-terminal glutamic acid containing peptides. Journal of Peptide Research. Retrieved from [Link]

-

National Institutes of Health. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. PMC. Retrieved from [Link]

-

National Institutes of Health. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability and CTL activity of N-terminal glutamic acid containing peptides. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

-

ACS Publications. (2016). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Retrieved from [Link]

-

National Institutes of Health. (2018). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PMC. Retrieved from [Link]

-

National Institutes of Health. (2015). Pathways of Amino Acid Degradation in Nilaparvata lugens (Stål) with Special Reference to Lysine-Ketoglutarate Reductase/Saccharopine Dehydrogenase (LKR/SDH). PMC. Retrieved from [Link]

-

MDPI. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. International Journal of Molecular Sciences. Retrieved from [Link]

-

MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PMC. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested mechanism for the formation of pyroglutamic acid from glutamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Spontaneous cyclization of glutamine to pyroglutamate. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

National Institutes of Health. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine... PMC. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

-

National Institutes of Health. (2024). Amino acids modulate liquid–liquid phase separation in vitro and in vivo by regulating protein–protein interactions. PNAS. Retrieved from [Link]

-

MDPI. (2024). Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. Retrieved from [Link]

-

National Institutes of Health. (2018). Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. PNAS. Retrieved from [Link]

-

National Institutes of Health. (2017). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PMC. Retrieved from [Link]

-

ResearchGate. (1987). Glutamine Degradation Through the -Amidase Pathway in Saccharomyces cerevisiae. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

-

National Institutes of Health. (2006). DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). De novo peptide sequencing. Retrieved from [Link]

Sources

- 1. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Z-GLN-OME CAS#: 2650-67-1 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 10. Stability and CTL activity of N-terminal glutamic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Z-Gln-OMe

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of N-α-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) in solution-phase peptide synthesis (SPPS). Solution-phase synthesis, a classical yet highly relevant technique, is particularly advantageous for the large-scale production of short to medium-length peptides, offering scalability and cost-effectiveness.[1][2] This document delves into the core chemical principles, provides step-by-step experimental procedures, and offers expert insights into process optimization and troubleshooting. It is intended for researchers, chemists, and professionals in drug development engaged in the chemical synthesis of peptides.

Introduction: The Strategic Role of Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) is celebrated for its automation and speed, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a cornerstone for industrial-scale manufacturing.[1] Its primary advantages lie in the ability to purify and characterize intermediates at each step, leading to a final product with a well-defined purity profile.[3] This method is particularly well-suited for producing large quantities of high-quality peptides, making it a cost-effective choice for therapeutic peptide development.[1]

The choice of protecting groups is fundamental to a successful synthesis campaign. This guide focuses on the use of Z-Gln-OMe, a derivative of glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxyl group is protected as a methyl ester (OMe).[4] The Z-group is a well-established amino protecting group known for its stability and its resistance to racemization during activation.[5] It is readily removed by catalytic hydrogenation, a clean and efficient deprotection method.[5]

Core Principles and Mechanistic Insights

The successful synthesis of a peptide in solution phase hinges on a cycle of three key steps: the activation of a C-terminal carboxyl group, the coupling to a free N-terminal amine, and the selective deprotection of the N-terminus of the newly formed peptide to allow for the next coupling cycle.

The Protecting Group Strategy: Z and OMe

-

N-α-Benzyloxycarbonyl (Z) Group: The Z-group masks the nucleophilicity of the α-amino group, preventing self-polymerization and directing the peptide bond formation to the desired amine partner.[5][6] Its stability under mildly acidic and basic conditions allows for the manipulation of other protecting groups.

-

C-γ-Methyl Ester (OMe) Group: The methyl ester protects the side-chain carboxyl group of glutamine. This is crucial as the unprotected side chain could otherwise react during the activation of the α-carboxyl group of another amino acid.

The Coupling Reaction: Carbodiimide-Mediated Activation

The formation of the amide (peptide) bond is not spontaneous and requires the activation of the carboxylic acid component. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7][8][9]

The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][10] This intermediate can then be attacked by the amino group of the incoming amino acid ester to form the peptide bond. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, terminating the reaction and reducing the yield.[7]

To mitigate this, an additive like N-hydroxysuccinimide (HOSu) is introduced. HOSu rapidly reacts with the O-acylisourea intermediate to form a more stable, yet still reactive, HOSu-active ester.[7][11][12] This active ester then cleanly reacts with the amine component to form the desired peptide, minimizing the risk of racemization and side reactions.[7][11]

Workflow Visualization: Carbodiimide Coupling with HOSu Additive

Caption: Carbodiimide-mediated peptide coupling workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model dipeptide, Z-Gln-Gly-OMe, using Z-Gln-OMe as a starting material.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purpose |

| Z-Gln-OMe | C₁₄H₁₈N₂O₅ | 294.31 | Starting N-protected Gln derivative |

| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Saponification reagent |

| Glycine methyl ester HCl | C₃H₈ClNO₂ | 125.55 | C-terminal amino acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent[11] |

| N-Hydroxysuccinimide (HOSu) | C₄H₅NO₃ | 115.09 | Racemization suppressant[11] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base for neutralization |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |

| Palladium on Carbon (10% Pd/C) | - | - | Catalyst for hydrogenolysis |

| Methanol (MeOH) | CH₄O | 32.04 | Solvent |

Protocol 1: Saponification of Z-Gln-OMe to Z-Gln-OH

Rationale: The coupling reaction requires a free carboxylic acid. Therefore, the methyl ester of Z-Gln-OMe must first be hydrolyzed (saponified) to yield Z-Gln-OH.[13]

-

Dissolution: Dissolve Z-Gln-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Saponification: Slowly add an aqueous solution of LiOH (1.1 eq) dropwise while stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with cold 1N HCl.

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Z-Gln-OH as a solid.

Workflow Visualization: Saponification

Caption: Saponification of Z-Gln-OMe to Z-Gln-OH.

Protocol 2: Synthesis of Z-Gln-Gly-OMe

Rationale: This protocol describes the DCC/HOSu mediated coupling of Z-Gln-OH with glycine methyl ester to form the protected dipeptide.[14]

-

Reactant Preparation: In a round-bottom flask, dissolve Z-Gln-OH (1.0 eq) and HOSu (1.1 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Amine Neutralization: In a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in DCM and add TEA (1.1 eq) to neutralize the salt and liberate the free amine. Stir for 15 minutes.

-

DCC Addition: To the cooled solution of Z-Gln-OH and HOSu, add a solution of DCC (1.1 eq) in DCM dropwise. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Coupling: Add the freshly prepared glycine methyl ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.[11]

-

Transfer the filtrate to a separatory funnel.

-

Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography.

Protocol 3: N-Terminal Deprotection of Z-Gln-Gly-OMe

Rationale: To elongate the peptide chain, the N-terminal Z-group must be removed. Catalytic hydrogenation is the standard method for cleaving the Z-group.[5]

-

Dissolution: Dissolve the purified Z-Gln-Gly-OMe (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.

-

Monitoring: Monitor the reaction by TLC until all starting material is consumed. The reaction is typically complete within 2-4 hours.

-

Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-Gln-Gly-OMe.

Workflow Visualization: Z-Group Deprotection

Caption: Catalytic hydrogenation for Z-group removal.

Product Characterization

The identity, purity, and integrity of the synthesized peptides must be confirmed using a suite of analytical techniques.[15][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the molecular weight of the desired product and assessing its purity.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the expected amino acid residues and the integrity of the protecting groups.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final peptide product.[17][19]

Best Practices and Troubleshooting

-

Moisture Control: Carbodiimide coupling reactions are sensitive to moisture. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Temperature Management: The activation step with DCC is exothermic. Maintaining a low temperature (0 °C) is critical to minimize side reactions, especially racemization.[11]

-

DCU Removal: The byproduct of DCC coupling, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which facilitates its removal by filtration.[7] However, some DCU may remain in solution. A second filtration after concentrating the reaction mixture can sometimes be beneficial.

-

Incomplete Coupling: If TLC analysis shows significant unreacted starting material, additional equivalents of the coupling agent and the amino component can be added. Ensure the amine component was properly neutralized before addition.

-

Glutamine Side-Chain Reactions: While the methyl ester is a robust protecting group, care should be taken during subsequent deprotection steps to avoid unintended reactions at the glutamine side chain.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[20][21]

-

DCC and other carbodiimides are potent skin sensitizers and should be handled with extreme care to avoid contact.[22][23]

-

Triethylamine (TEA) is a corrosive and flammable liquid with a strong odor.

-

Palladium on Carbon (Pd/C) catalyst can be pyrophoric, especially after use when it is saturated with hydrogen and exposed to air. The filter cake should be kept wet and disposed of according to institutional safety guidelines.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.[20]

References

-

Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]

-

ACS Publications. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

-

Waters. Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

-

ResearchGate. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]

-

Springer Nature Experiments. Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Peptide Synthesis – Safety Topics. Retrieved from [Link]

-

BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

-

Peptide Synthetics. Materials safety data sheet. Retrieved from [Link]

-

ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

-

Latlong. Solution-phase peptide synthesis: Significance and symbolism. Retrieved from [Link]

-

Slideshare. Solution phase peptide synthesis. Retrieved from [Link]

-

Reddit. Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

-

American Peptide Society. Coupling Agent Hazards. Retrieved from [Link]

-

Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

-

Waters Corporation. Peptide Isolation & Purification Techniques. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

-

Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

-

Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

-

NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

Iris Biotech. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Revolutionary Peptides. Peptide Safety Guide. Retrieved from [Link]

-

Wikipedia. Peptide synthesis. Retrieved from [Link]

-

NIH. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

-

Aapptec Peptides. Z-Gln-OH [2650-64-8]. Retrieved from [Link]

-

ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

-

Organic Syntheses. 6 - Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Z-Gln-OH in Advancing Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]

- 2. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]

- 3. bachem.com [bachem.com]

- 4. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. interchim.fr [interchim.fr]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. bachem.com [bachem.com]

- 12. N-Hydroxysuccinimide - Enamine [enamine.net]

- 13. peptide.com [peptide.com]

- 14. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents [patents.google.com]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. bachem.com [bachem.com]

- 20. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]

- 21. biovera.com.au [biovera.com.au]

- 22. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 23. americanpeptidesociety.org [americanpeptidesociety.org]

Application Note & Protocol: Z-Gln-OMe Handling and Storage for Optimal Performance in Research Applications

Abstract: This document provides a comprehensive guide to the proper handling and storage of Z-Gln-OMe (Nα-Z-L-glutamine methyl ester), a critical reagent in synthetic peptide chemistry and other research applications. Adherence to these protocols is essential to maintain the compound's integrity, ensure experimental reproducibility, and uphold laboratory safety standards. We will delve into the chemical rationale behind these procedures, offering researchers the knowledge to confidently incorporate Z-Gln-OMe into their workflows.

Introduction to Z-Gln-OMe: A Chemist's Perspective

Z-Gln-OMe, or Nα-benzyloxycarbonyl-L-glutamine methyl ester, is an amino acid derivative widely employed as a building block in peptide synthesis.[1][2] Its structure is strategically modified for this purpose:

-

The Benzyloxycarbonyl (Z) Group: This moiety protects the α-amino group of glutamine.[3] This protection is crucial as it prevents unwanted side reactions during the formation of peptide bonds, ensuring that the amino acids are linked in the desired sequence.[3][4]

-

The Methyl Ester (-OMe): The C-terminal carboxylic acid is protected as a methyl ester. This modification prevents the glutamine molecule from reacting with itself and facilitates controlled coupling reactions.[2]

Glutamine itself is a polar, uncharged amino acid, essential for numerous biological processes.[5] Its derivative, Z-Gln-OMe, leverages these properties within a synthetic context, making its stability and purity paramount for successful experimental outcomes.

Core Principles of Z-Gln-OMe Storage: Preserving Integrity

The stability of Z-Gln-OMe is contingent on its storage conditions. Improper storage can lead to degradation, compromising its purity and reactivity. The primary goal of the storage protocol is to mitigate hydrolysis and other degradation pathways.

Recommended Storage Conditions

For optimal long-term stability, Z-Gln-OMe should be stored under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Refrigeration slows down potential degradation processes. Storing at these temperatures maintains the compound in a stable solid state.[1][6] |

| Atmosphere | Sealed in a dry environment | Z-Gln-OMe is susceptible to hydrolysis. A tightly sealed container prevents the ingress of moisture from the air. The use of a desiccator is highly recommended. |

| Light | Protected from light | While not explicitly stated in all safety data sheets, it is good laboratory practice to store chemical reagents in opaque containers or in the dark to prevent potential light-induced degradation. |

Understanding Degradation Pathways

The primary degradation concern for Z-Gln-OMe is hydrolysis. The ester and amide bonds in the molecule can be cleaved by water, especially in the presence of acids or bases. This can lead to the formation of Z-Gln-OH and methanol, or other undesired byproducts. The benzyloxycarbonyl protecting group can also be susceptible to cleavage under certain conditions.

Laboratory Handling Protocols: A Step-by-Step Guide

Safe and effective handling of Z-Gln-OMe requires adherence to standard laboratory safety procedures and specific techniques to prevent contamination and degradation.

Personal Protective Equipment (PPE)

Before handling Z-Gln-OMe, ensure the following PPE is worn:

Workflow for Handling Solid Z-Gln-OMe

The following workflow outlines the key steps from receiving the compound to its use in an experiment.

Caption: Workflow for Handling Z-Gln-OMe.

Protocol for Preparing a Z-Gln-OMe Stock Solution

This protocol details the preparation of a stock solution for use in applications like peptide synthesis.

Materials:

-

Z-Gln-OMe solid

-

Anhydrous solvent (e.g., Methanol, DMF)

-

Volumetric flask

-

Magnetic stirrer and stir bar (optional)

-

Argon or Nitrogen gas (optional, for sensitive reactions)

Procedure:

-

Equilibration: Remove the Z-Gln-OMe container from the 2-8°C storage and allow it to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could cause hydrolysis.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of Z-Gln-OMe into a clean, dry container. Avoid creating dust.[7]

-

Dissolution: Add the weighed Z-Gln-OMe to the volumetric flask. Add a portion of the anhydrous solvent and gently swirl or stir to dissolve the solid. Z-Gln-OMe is soluble in methanol.[6]

-

Final Volume: Once fully dissolved, add the anhydrous solvent to the final desired volume.

-

Inert Atmosphere (Optional): For applications highly sensitive to moisture and air, the dissolution process can be performed under an inert atmosphere (e.g., by purging the flask with argon or nitrogen).

-

Storage of Stock Solution: If the stock solution is not for immediate use, it should be stored in a tightly sealed container at -20°C. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for the specific solvent and application.

Safety and Emergency Procedures

While extensive toxicological data is not available for Z-Gln-OMe, it is prudent to handle it with the care afforded to all laboratory chemicals.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Accidental Release Measures

In the event of a spill:

-

Evacuate the area and ensure adequate ventilation.[8]

-

Wear appropriate PPE as described in section 3.1.

-

For a solid spill, carefully sweep or scoop up the material, avoiding dust formation, and place it in a sealed container for disposal.[7][8]

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Prevent the chemical from entering drains.[8]

Application in Research: Peptide Synthesis

Z-Gln-OMe is a cornerstone reagent in solution-phase peptide synthesis.[9] The Z-group on the N-terminus directs the reaction, allowing for the specific formation of a peptide bond with the activated carboxyl group of another amino acid.

The following diagram illustrates the logical relationship of Z-Gln-OMe within a dipeptide synthesis workflow.

Caption: Role of Z-Gln-OMe in Dipeptide Synthesis.

The use of Z-Gln-OMe allows for the stepwise and controlled assembly of peptide chains, a fundamental process in the development of peptide-based therapeutics and research tools.[10][11]

References

- ECHEMI. (n.d.). Z-GLN-OME SDS, 2650-67-1 Safety Data Sheets.

- ChemicalBook. (n.d.). Z-GLN-OME CAS#: 2650-67-1.

- Chem-Impex. (n.d.). Z-L-glutamine methyl ester.

- ChemicalBook. (2023, May 15). Z-GLN-OME | 2650-67-1.

- Safety Data Sheet. (2016, April 1). Z-Gly-OMe.

- CymitQuimica. (n.d.). CAS 2650-67-1: Z-Gln-OMe.

- Santa Cruz Biotechnology, Inc. (n.d.). Z-L-glutamine methyl ester | CAS 2650-67-1.

- ChemicalBook. (2023, May 19). Z-GLN-OME - Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs.

- Sigma-Aldrich. (n.d.). Z-Gln-OH 99 2650-64-8.

- Sigma-Aldrich. (2025, December 9). SAFETY DATA SHEET.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

- Google Patents. (n.d.). CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue.

- Wikipedia. (n.d.). Amino acid.

- PubMed Central. (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2650-67-1: Z-Gln-OMe | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. bachem.com [bachem.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Z-GLN-OME CAS#: 2650-67-1 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Z-Gln-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents [patents.google.com]

- 11. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Strategies to Minimize Side Reactions of Glutamine in Peptide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we provide in-depth technical guidance, field-proven insights, and actionable protocols to address the common challenges associated with glutamine residues, empowering you to enhance the purity and yield of your synthetic peptides.

The Challenge of Glutamine in Peptide Synthesis

Glutamine (Gln), with its terminal amide group, is a critical amino acid in many biologically active peptides. However, this side chain is susceptible to undesirable side reactions during the iterative process of Fmoc-based SPPS.[1] The two primary side reactions that can significantly compromise the quality of the final peptide are:

-

Pyroglutamate (pGlu) Formation: This is an intramolecular cyclization reaction, particularly problematic when glutamine is at the N-terminus of the peptide chain. The free N-terminal amine attacks the side-chain amide, leading to the formation of a five-membered lactam ring and the elimination of ammonia.[2] This results in a truncated peptide with a mass loss of 17 Da, which can be difficult to separate from the desired product.

-

Dehydration to Nitrile: Under certain activation conditions, particularly with carbodiimide reagents, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This modification is irreversible and introduces a significant impurity.[3]

This guide will provide a structured approach to understanding, troubleshooting, and minimizing these side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding glutamine side reactions.